
4-(4-hydroxy-3-methylphenyl)-6-phenylpyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-hydroxy-3-methylphenyl)-6-phenylpyrimidin-2(1H)-one is a synthetic organic compound characterized by a pyrimidine ring substituted with hydroxy, methyl, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxy-3-methylphenyl)-6-phenylpyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methylbenzaldehyde and benzylamine.
Formation of Intermediate: The initial step involves the condensation of 4-hydroxy-3-methylbenzaldehyde with benzylamine under acidic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a suitable reagent, such as urea or thiourea, to form the pyrimidine ring.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(4-hydroxy-3-methylphenyl)-6-phenylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyrimidine ring to a dihydropyrimidine using hydrogenation.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products Formed
Oxidation: Formation of 4-(4-oxo-3-methylphenyl)-6-phenylpyrimidin-2(1H)-one.
Reduction: Formation of 4-(4-hydroxy-3-methylphenyl)-6-phenyl-1,2-dihydropyrimidin-2-one.
Substitution: Formation of 4-(4-hydroxy-3-methylphenyl)-6-(4-nitrophenyl)pyrimidin-2(1H)-one.
科学研究应用
Chemistry
In chemistry, 4-(4-hydroxy-3-methylphenyl)-6-phenylpyrimidin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
作用机制
The mechanism of action of 4-(4-hydroxy-3-methylphenyl)-6-phenylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 4-(4-hydroxyphenyl)-6-phenylpyrimidin-2(1H)-one
- 4-(4-methoxy-3-methylphenyl)-6-phenylpyrimidin-2(1H)-one
- 4-(4-hydroxy-3-methylphenyl)-6-(4-methylphenyl)pyrimidin-2(1H)-one
Uniqueness
4-(4-hydroxy-3-methylphenyl)-6-phenylpyrimidin-2(1H)-one is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may confer specific properties that are beneficial for certain applications.
属性
分子式 |
C17H14N2O2 |
|---|---|
分子量 |
278.30 g/mol |
IUPAC 名称 |
4-(4-hydroxy-3-methylphenyl)-6-phenyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C17H14N2O2/c1-11-9-13(7-8-16(11)20)15-10-14(18-17(21)19-15)12-5-3-2-4-6-12/h2-10,20H,1H3,(H,18,19,21) |
InChI 键 |
MHPMAOLCNNEBOA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=NC(=O)NC(=C2)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[6-Amino-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium](/img/structure/B10773311.png)
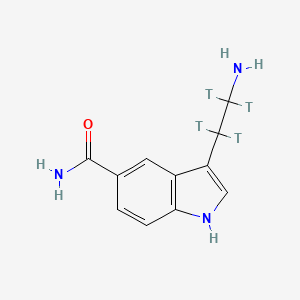
![[3H]sumatriptan](/img/structure/B10773331.png)
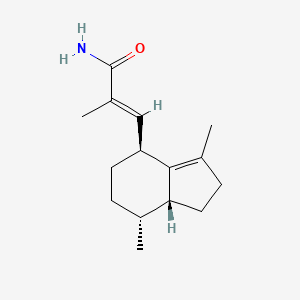
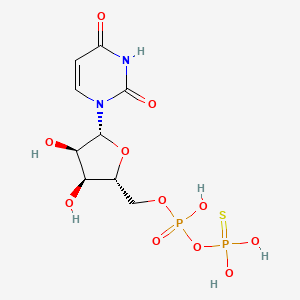
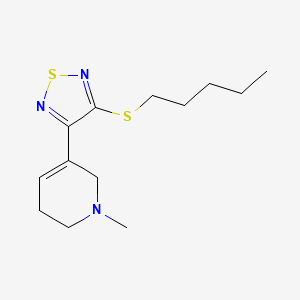
![[3H]PGF2alpha](/img/structure/B10773351.png)
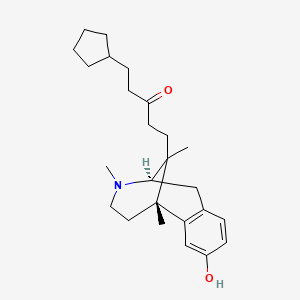
![Cyclohexanecarboxylic acid, 4-[[1-[5-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-2-pyridinyl]-4-piperidinyl]oxy]-, trans-](/img/structure/B10773364.png)
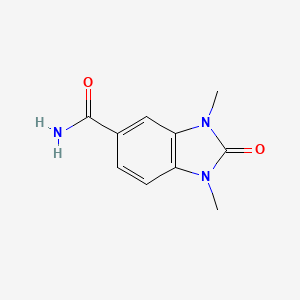
![6-(4-Chlorophenyl)-3-[6-(piperidin-1-ylmethyl)naphthalen-2-yl]thieno[2,3-e]pyrimidin-4-one](/img/structure/B10773386.png)
![5-Methyl-4-Oxo-N-(1,3,4-Thiadiazol-2-Yl)-3,4-Dihydrothieno[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B10773392.png)
![3-{2-[5-(Difluoromethyl)-2h-Thieno[3,2-C]pyrazol-3-Yl]-1h-Indol-6-Yl}pentan-3-Ol](/img/structure/B10773396.png)
![3-(4-tert-butylpyridin-2-yl)-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methylcyclobutan-1-ol](/img/structure/B10773398.png)
